Chromotropic acid disodium salt dihydrate (CAS 5808-22-0) is a high-purity analytical reagent and complexing agent defined by its two peri-hydroxyl groups and two sulfonate groups. In procurement and laboratory workflows, it is primarily valued for its exceptional aqueous solubility (up to 170 g/L at 20 °C) and its ability to form highly specific, intensely colored coordination complexes with formaldehyde and trace metals such as titanium(IV) . As a stable dihydrate, it resists unpredictable moisture uptake, ensuring the strict molar reproducibility required for regulatory compliance assays, standardized industrial hygiene monitoring, and precision colorimetric workflows .
Substituting this specific dihydrate form with the free acid or anhydrous salt severely compromises analytical and synthetic workflows. The free acid exhibits lower aqueous solubility and reduced shelf stability, while the anhydrous disodium salt is highly hygroscopic, leading to weighing errors and batch-to-batch molarity variations in standard solutions [1]. Furthermore, substituting chromotropic acid with alternative colorimetric reagents—such as Nash reagent for formaldehyde or hydrogen peroxide for titanium—results in a significant loss of sensitivity, often failing to meet the strict limits of detection (LOD) required by occupational safety standards such as NIOSH 3500 [2].
In standardized industrial hygiene assays, chromotropic acid provides unparalleled sensitivity for formaldehyde detection. According to NIOSH Method 3500 protocols, the chromotropic acid method achieves a limit of detection (LOD) of 0.02 ppm in standard air samples, and can detect down to 0.04 ppb under optimized collection conditions [1]. In contrast, alternative methods using Nash reagent (acetylacetone) yield significantly higher LODs and are less suited for trace environmental monitoring. The chromotropic acid-formaldehyde adduct forms a highly colored product measured at 580 nm, making it the most sensitive method in the NIOSH manual for measuring ceiling levels as low as 0.1 ppm [1].
| Evidence Dimension | Limit of Detection (LOD) for Formaldehyde |
| Target Compound Data | 0.02 ppm (NIOSH 3500 method) |
| Comparator Or Baseline | Nash Reagent / DNPH methods (typically >0.1 ppm or requiring complex extraction) |
| Quantified Difference | Chromotropic acid is cited as the most sensitive NIOSH method, capable of detecting trace formaldehyde well below OSHA ceiling limits. |
| Conditions | Spectrophotometric absorbance at 580 nm, concentrated sulfuric acid medium |
Essential for procurement in industrial hygiene and environmental monitoring where compliance with strict OSHA 0.1 ppm ceiling limits is mandatory.
For the determination of titanium in metallurgical and environmental samples, chromotropic acid significantly outperforms the traditional Weller's hydrogen peroxide method. While the H2O2 method is simple, it lacks the sensitivity required for trace analysis. Chromotropic acid forms a specific complex with Ti(IV) that can be measured at 443 nm or 470 nm, achieving an LOD of 0.4 to 0.6 µg/L in optimized flow injection or resin-preconcentration systems [1]. This high sensitivity eliminates the need for the complex separation and pre-concentration steps often required when using less sensitive reagents [1].
| Evidence Dimension | Limit of Detection (LOD) for Titanium(IV) |
| Target Compound Data | 0.4 - 0.6 µg/L (Trace level) |
| Comparator Or Baseline | Hydrogen peroxide method (Weller's method, typically mg/L range) |
| Quantified Difference | Chromotropic acid provides orders of magnitude higher sensitivity for Ti(IV) compared to the standard H2O2 method. |
| Conditions | Spectrophotometric absorbance at 443-470 nm, controlled pH |
Allows QA/QC laboratories in ceramics, alloys, and environmental testing to directly quantify trace titanium without expensive ICP-MS instrumentation.
The disodium salt dihydrate form is specifically selected for analytical procurement due to its optimal balance of solubility and handling stability. It achieves an aqueous solubility of approximately 170 g/L at 20 °C, far exceeding the solubility of the free chromotropic acid . More importantly, unlike the anhydrous disodium salt, which rapidly absorbs atmospheric moisture and skews mass-based molarity calculations, the dihydrate is stable under ambient laboratory conditions. This ensures that standard reagent solutions (e.g., 1% w/v for NIOSH 3500) are highly reproducible batch-to-batch .
| Evidence Dimension | Aqueous Solubility and Weighing Stability |
| Target Compound Data | ~170 g/L at 20 °C, stable dihydrate mass |
| Comparator Or Baseline | Chromotropic free acid (low solubility) / Anhydrous salt (hygroscopic) |
| Quantified Difference | The dihydrate provides high solubility without the uncontrolled mass variance of the anhydrous form. |
| Conditions | Ambient laboratory preparation of standard aqueous solutions |
Guarantees exact molar concentrations during the preparation of analytical reagents, preventing costly false-negatives in regulatory testing.
Directly utilizing its superior LOD for formaldehyde, this compound is the mandated reagent for NIOSH Method 3500, ensuring accurate measurement of airborne formaldehyde well below the 0.1 ppm ceiling limit in industrial environments [1].
Leveraged in standardized protocols (such as ISO 1118) for the direct spectrophotometric determination of trace titanium(IV) in light metals and silicates, bypassing the need for expensive ICP-MS instrumentation [2].
The high aqueous solubility and stable weighing properties of the dihydrate make it an ideal, reproducible starting material for synthesizing advanced metal-chelating dyes and indicators in industrial chemical manufacturing .